![molecular formula C6H11NO2 B085628 1,4-Dioxa-7-azaspiro[4.4]nonane CAS No. 176-33-0](/img/structure/B85628.png)
1,4-Dioxa-7-azaspiro[4.4]nonane
概要
説明
Synthesis Analysis
The synthesis of related spiro compounds involves several innovative methods, including aminomethylation reactions to create diazaspiro[bicyclo[3.3.1]nonane derivatives (A. Khrustaleva et al., 2018) and Mn(III)-based oxidative procedures for constructing 2-oxa-7-azaspiro[4.4]nonane-8,9-diones (Thanh‐Truc Huynh et al., 2017). These synthetic pathways highlight the versatility and complexity of spiro compound synthesis.
Molecular Structure Analysis
The structural determination and analysis are crucial for understanding the reactivity and properties of 1,4-Dioxa-7-azaspiro[4.4]nonane. Techniques such as mass spectrometry and NMR spectroscopy are typically employed to elucidate the molecular structure of such compounds, ensuring accurate representation of their spirocyclic nature.
Chemical Reactions and Properties
Spiro compounds like 1,4-Dioxa-7-azaspiro[4.4]nonane participate in various chemical reactions, including nitroso-ene cyclizations (Sha-Hua Huang et al., 2015) and double intramolecular hetero-Michael additions (Josep Aiguadé et al., 2001). These reactions demonstrate the compound's ability to form complex structures and engage in multifaceted synthetic pathways.
科学的研究の応用
Synthesis of Related Compounds : A method for synthesizing N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester was developed, which is a compound related to 1,4-Dioxa-7-azaspiro[4.4]nonane (Slavinskaya et al., 1996).
Anticonvulsant Activity : Studies on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione showed significant anti-electroshock seizure activity (Farrar et al., 1993).
Biological Activities of Spiroaminals : The 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane ring systems, similar to 1,4-Dioxa-7-azaspiro[4.4]nonane, are found in natural or synthetic products with significant biological activities. This highlights their potential applications and the challenge they present for chemical synthesis (Sinibaldi & Canet, 2008).
Synthesis of Cephalotaxine : A novel synthesis approach using 1-azaspiro[4.4]nonane, a key structural motif, was developed for the modular synthesis of (±)-cephalotaxine (Huang et al., 2015).
Potential Dopamine Agonists : Synthesis and evaluation of some 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists were conducted, though none showed central nervous system activity (Brubaker & Colley, 1986).
Synthesis Using Mn(III)-based Oxidation : 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones were synthesized using a Mn(III)-based reaction, highlighting a new application in chemical synthesis (Huynh, Nguyen, & Nishino, 2017).
Inhibitor for Hepatitis C Virus : The 1,4-dioxa-7-azaspiro[4.4]nonane motif was used in an inhibitor (GSK2236805) for the hepatitis C virus, showing high potency against various genotypes (Kazmierski et al., 2014).
Antibacterial Activity : Compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane structure were synthesized and showed excellent in vitro antibacterial activity (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021).
Safety And Hazards
特性
IUPAC Name |
1,4-dioxa-7-azaspiro[4.4]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOUWLZSXWMCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569419 | |
Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-7-azaspiro[4.4]nonane | |
CAS RN |
176-33-0 | |
Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxa-7-azaspiro[4.4]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 1,4-Dioxa-7-azaspiro[4.4]nonane motif contribute to the activity of HCV NS5A inhibitors?
A: While the precise mechanism of action isn't fully elucidated in the provided research [], the presence of the 1,4-Dioxa-7-azaspiro[4.4]nonane motif within the larger inhibitor molecule (GSK2236805) is crucial for its potency. Researchers observed that this specific spiroketal pyrrolidine scaffold contributed to high inhibitory activity against HCV genotypes 1a and 1b, including the clinically relevant L31V and Y93H mutants []. This suggests the motif likely plays a role in binding to the NS5A protein, though further research is needed to determine the specific interactions and their impact on viral replication.
Q2: What is the significance of the in vitro and in vivo data presented for GSK2236805?
A: The research highlights that GSK2236805, containing the 1,4-Dioxa-7-azaspiro[4.4]nonane motif, potently suppressed HCV RNA in a 20-day RNA reduction assay []. This in vitro data, combined with promising pharmacokinetic and safety profiles, led to the further development of GSK2236805 for clinical testing []. While the specific in vivo data isn't detailed in the provided abstracts, the progression to clinical trials suggests positive results in preclinical animal models. This advancement underscores the potential of compounds incorporating the 1,4-Dioxa-7-azaspiro[4.4]nonane scaffold as future HCV therapeutics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。